2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine
Description
Properties
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2/h3-11H,1-2H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLPQOYRNKZJOV-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C/C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596065 | |
| Record name | 2-[(E)-2-(3-Methoxyphenyl)ethenyl]-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219911-88-3 | |
| Record name | 2-[(E)-2-(3-Methoxyphenyl)ethenyl]-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing the ethenyl bridge between the pyridine and methoxyphenyl moieties. This method employs a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. For instance:
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Reactants : 2-Bromo-6-methylpyridine and (E)-2-(3-methoxyphenyl)ethenylboronic acid.
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Conditions : Pd(PPh₃)₄ (1 mol%), Na₂CO₃ (2 eq.), 1,4-dioxane/water (3:1), 80°C, 12 hours.
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Yield : Analogous reactions report yields of 70–85% for similar styrylpyridines.
The reaction’s efficiency hinges on the stability of the boronic acid and the absence of competing side reactions. Microwave-assisted Suzuki coupling, as demonstrated in pyridinone syntheses, may further enhance reaction rates and yields.
Heck Reaction
The Heck reaction offers an alternative route by coupling a halogenated arene with an alkene. For this compound:
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Reactants : 2-Vinyl-6-methylpyridine and 3-iodoanisole.
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Conditions : Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N, DMF, 100°C, 24 hours.
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Stereoselectivity : The E-configuration is favored due to steric hindrance during the migratory insertion step.
This method is limited by the availability of vinylpyridine precursors but provides excellent regiocontrol.
Wittig Reaction Approach
The Wittig reaction enables the stereoselective formation of the E-alkene via ylide intermediates:
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Reactants : 6-Methylpyridine-2-carbaldehyde and (3-methoxyphenylmethyl)triphenylphosphonium bromide.
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Yield : Reported yields for analogous alkenes range from 60–75%.
The ylide’s reactivity and aldehyde’s electronic properties critically influence the E/Z ratio. Microwave irradiation, as used in pyridinone syntheses, could reduce reaction times.
Condensation and Elimination Methods
Knoevenagel Condensation
This acid/base-catalyzed method forms the ethenyl group via dehydration:
Dehydrohalogenation
Elimination of HX from a β-halostyryl precursor:
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Reactants : 2-(2-Bromoethyl)-6-methylpyridine and 3-methoxyphenol.
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Challenges : Requires precise control to avoid polymerization.
Microwave-Assisted Synthesis
Microwave technology accelerates reaction kinetics and improves yields:
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Example Protocol : A mixture of 2-bromo-6-methylpyridine, (E)-styrylboronic acid, PdCl₂(dppf), and Cs₂CO₃ in DMF/water (5:1) irradiated at 150°C for 20 minutes.
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Advantages : Yields increase by 15–20% compared to conventional heating.
Comparative Analysis of Synthetic Routes
Optimization Strategies
Catalyst Selection
Solvent Systems
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: The compound serves as a precursor in synthesizing more complex organic molecules, particularly in the development of new pharmaceuticals.
Medicine
- Antiviral and Anticancer Activities: Preliminary studies indicate that 2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine exhibits potential therapeutic properties. It has been investigated for its effects on various molecular targets, including receptors involved in cancer progression and viral replication.
Industrial Applications
- Pharmaceutical Production: The compound is utilized in the synthesis of fine chemicals and pharmaceuticals due to its unique structural features that enhance biological activity .
Case Studies
Case Study 1: Anticancer Activity
A study explored the effects of 2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine on cancer cell lines, demonstrating significant inhibition of cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific signaling pathways .
Case Study 2: Antiviral Properties
Research has indicated that this compound may inhibit viral replication through interference with viral proteins essential for replication. This was evidenced by reduced viral loads in treated cell cultures compared to controls.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Ethynyl linkers (e.g., MPEP, MMPEP) exhibit higher metabolic stability due to the triple bond’s resistance to enzymatic degradation, whereas ethenyl linkers may offer tunable stereoelectronic properties .
- The (E)-ethenyl configuration in the target compound mimics the spatial arrangement of ethynyl analogs, suggesting comparable receptor interactions .
Functional Group Modifications on the Pyridine Ring
Substituents at the 2- and 6-positions significantly influence biological activity:
Key Findings :
Key Findings :
Key Findings :
- Ethynyl-based antagonists (e.g., ABP688) exhibit nanomolar affinity, while ethenyl analogs require further characterization .
- Non-antagonist derivatives (e.g., 2-ethyl-3-hydroxy-6-methylpyridine) serve as intermediates in agrochemical synthesis .
Biological Activity
2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine is a compound that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, focusing on its anticonvulsant properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyridine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.
Anticonvulsant Activity
Research indicates that 2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine exhibits significant anticonvulsant activity. The following table summarizes key findings from various studies regarding its efficacy and safety profile:
| Study Reference | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Model Used |
|---|---|---|---|---|
| 22.0 | 420.0 | 19.09 | MES | |
| 40.96 | Not specified | 8.4 | MES | |
| 15.8 | Not specified | >30 | PTZ |
- ED50 : Median effective dose indicating the dose at which the drug exhibits therapeutic effects in 50% of the population.
- TD50 : Median toxic dose indicating the dose at which toxicity occurs in 50% of the population.
- Protective Index (PI) : A measure of the drug's safety; higher values indicate a wider margin between effective and toxic doses.
The anticonvulsant activity of 2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine may involve several mechanisms:
- GABAergic Modulation : The compound may enhance GABAergic transmission, which is critical in preventing seizures.
- Calcium Channel Inhibition : It has been suggested that this compound inhibits calcium currents mediated by Cav1.2 (L-type) channels, contributing to its anticonvulsant properties .
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which could further support its use in epilepsy treatment .
Case Studies
Several studies have investigated the biological activity of this compound:
- In a study exploring new anticonvulsants, it was found that derivatives similar to 2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine exhibited promising results in both MES and PTZ models, demonstrating significant seizure protection with favorable safety profiles .
- Another study highlighted its effectiveness in various pain models, suggesting that compounds with similar structures could also have analgesic properties .
Safety Profile
The safety profile of 2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine has been evaluated through various toxicity studies:
- The compound showed low toxicity in preliminary tests, with a protective index indicating a favorable therapeutic window compared to traditional anticonvulsants like valproate and carbamazepine .
- Cytotoxicity assessments indicated that it was safe at concentrations up to 100 µM in cell lines, further supporting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine?
- Methodological Answer : Copper-catalyzed Sonogashira reactions under visible-light initiation offer a green synthesis route. For example, coupling 2-hydrazinopyridines with terminal alkynes using a copper(II) superoxo/peroxo complex yields the compound with N₂ and water as byproducts (Scheme 62) . Solvent-free conditions and sodium ethoxide as a base can enhance atom efficiency .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, structural determination of related pyridine derivatives (e.g., 2-ethoxy-6-[(3-methylpyridin-2-yl)iminomethyl]phenol) achieved a mean C–C bond length accuracy of 0.005 Å (R factor = 0.074) . Pair SCXRD with spectroscopic techniques (e.g., NMR, FT-IR) to validate stereochemistry and functional groups .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer : Use reversed-phase HPLC with UV detection for purity analysis. For stability, conduct accelerated degradation studies under varied pH, temperature, and light exposure, followed by LC-MS to identify degradation products .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s pharmacological activity?
- Methodological Answer : Target metabotropic glutamate receptor 5 (mGluR5) due to structural similarity to known antagonists like MMPEP. Use in vitro autoradiography with radiotracers (e.g., [¹⁸F]PSS232) to measure binding affinity and selectivity . Pair this with calcium flux assays in HEK293 cells expressing mGluR5 to assess functional antagonism.
Q. How should contradictions in biological activity data be addressed?
- Methodological Answer : Perform structure-activity relationship (SAR) studies to isolate variables. For example, compare analogs like 4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol (analog 2) and 3,4',5-trimethoxy-3'-hydroxystilbene (analog 4) to determine how substituent positioning affects activity . Validate results across multiple assay platforms (e.g., enzymatic vs. cell-based) to rule out methodological biases.
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Modify the methoxy group to improve metabolic stability. For instance, replace the 3-methoxyphenyl moiety with a fluorinated or deuterated analog to reduce cytochrome P450-mediated oxidation . Use computational tools (e.g., molecular docking with mGluR5’s orthosteric site) to predict bioavailability and blood-brain barrier penetration .
Q. How can researchers achieve environmentally sustainable synthesis of this compound?
- Methodological Answer : Adopt visible-light photocatalysis (e.g., Cu-catalyzed reactions) to minimize energy consumption and hazardous waste. Solvent-free conditions and solid catalysts (e.g., sodium ethoxide) reduce ecological impact while maintaining high yields (>90%) .
Q. What computational methods are suitable for predicting target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
